(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

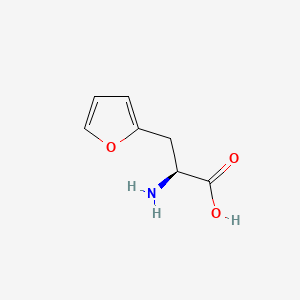

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) is an organometallic compound that features iridium as the central metal atom coordinated to a methylcyclopentadienyl ligand and a 1,5-cyclooctadiene ligand

Mecanismo De Acción

Target of Action

The primary targets of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) are the mitochondria and bacterial membranes . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of ATP. Bacterial membranes are crucial for maintaining the structural integrity of bacteria .

Mode of Action

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) interacts with its targets by causing depolarization of the mitochondrial membrane and triggering the production of intracellular reactive oxygen species (ROS) . In bacteria, it disrupts the integrity of the bacterial membrane and induces ROS production .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in mitochondria, leading to the production of ROS . This can lead to oxidative stress, which can damage cells and lead to apoptosis, a form of programmed cell death . In bacteria, the disruption of the bacterial membrane can lead to cell death .

Pharmacokinetics

Similar iridium complexes have been shown to have good cell permeability , which suggests that this compound may also be able to effectively enter cells and reach its target sites.

Result of Action

The result of the compound’s action is the induction of cell death, either through apoptosis in the case of cells with mitochondria or through disruption of the bacterial membrane in the case of bacteria . This makes (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) a potential anticancer and antibacterial agent.

Action Environment

The action of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) can be influenced by the environment within the cell or bacteria. For example, the presence of other reactive species or antioxidants can affect the level of ROS and thus the effectiveness of the compound . Additionally, the compound’s action can be influenced by the presence of other drugs or substances, which can interact with the compound or its targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) typically involves the reaction of iridium trichloride with methylcyclopentadiene and 1,5-cyclooctadiene under specific conditions. One common method includes the deprotonation of methylcyclopentadiene using a strong base such as sodium hydride, followed by the addition of iridium trichloride and 1,5-cyclooctadiene in an inert atmosphere . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

While the industrial production of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) is not as widespread as other organometallic compounds, the methods used in laboratory synthesis can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.

Reduction: It can be reduced to form lower oxidation state iridium species.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .

Aplicaciones Científicas De Investigación

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentadienyl Iridium Complexes: These compounds share the cyclopentadienyl ligand but may have different co-ligands, such as carbonyl or phosphine ligands.

Cyclometalated Iridium Complexes: These complexes feature cyclometalated ligands and are known for their photophysical properties and applications in light-emitting devices.

Uniqueness

(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) is unique due to its combination of the methylcyclopentadienyl and 1,5-cyclooctadiene ligands, which provide a distinct electronic environment around the iridium center.

Propiedades

InChI |

InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2-5H,1H3;/b2-1-,8-7-;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOVGDMEQRSFHK-GCOBPYNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[CH]1.C1CC=CCCC=C1.[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C[CH]1.C1/C=C\CC/C=C\C1.[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Ir |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) suitable for thin film deposition?

A1: (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is favored for its volatility and ability to decompose cleanly at relatively low temperatures, enabling the deposition of high-purity iridium or iridium oxide films. This is crucial for applications like microelectronics where high precision and minimal contamination are critical. [, , , ]

Q2: What techniques are commonly employed for depositing thin films using this precursor?

A2: Metal-organic chemical vapor deposition (MOCVD) [, , ] and plasma-enhanced atomic layer deposition (PE-ALD) [] are popular techniques. MOCVD utilizes thermal decomposition of the precursor on heated substrates, while PE-ALD offers greater control over film thickness and uniformity by using plasma-assisted reactions.

Q3: What are the advantages of using (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) for iridium oxide nanowire synthesis?

A3: This precursor facilitates the growth of single-crystal metallic iridium oxide nanowires via a vapor-solid mechanism. [] These nanowires exhibit metallic conductivity without requiring annealing, opening up possibilities in nanoelectronics, field emission, and display technologies. []

Q4: How does the substrate influence the growth of iridium oxide nanostructures when using this precursor?

A4: Research shows that the presence of a thin metal film (like Au, Ti, Ni, Co) on the substrate can significantly enhance the growth of iridium oxide nanowires. [] This suggests the metal film may act as a catalyst, promoting precursor decomposition and nanowire formation. Additionally, epitaxial growth of well-aligned iridium oxide nanotubes has been observed on LiTaO3 (012) substrates. []

Q5: Beyond thin films and nanowires, are there other applications for (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I)?

A5: Yes, research demonstrates its utility in synthesizing iridium nanoparticles stabilized by metal-organic frameworks (MOFs) like ZIF-8. [] These IrNPs@ZIF-8 materials exhibit promising catalytic activity in hydrogenation reactions, demonstrating good durability and reusability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/new.no-structure.jpg)

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)